Sodium cholate hydrate

Catalog No.
S807155
CAS No.
206986-87-0
M.F
C24H41NaO6
M. Wt
448.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholate hydrate

CAS Number

206986-87-0

Product Name

Sodium cholate hydrate

IUPAC Name

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate

Molecular Formula

C24H41NaO6

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1

InChI Key

MUVVIYFKOVLQHL-RCVKHMDESA-M

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+]

Protein Solubilization and Membrane Permeabilization

One of the primary applications of sodium cholate hydrate is in the extraction and purification of proteins, especially membrane proteins. These proteins are embedded within the cell membrane, making their isolation challenging. Sodium cholate hydrate, being a non-denaturing detergent, disrupts the lipid bilayer of the cell membrane, allowing the proteins to be extracted while preserving their native structure. This characteristic makes it a valuable tool for studying protein function and interactions [3, 4].

Here are some sources for this information:

  • Sigma-Aldrich: describes sodium cholate hydrate as a "non-denaturing anionic detergent" crucial for protein solubilization and membrane permeabilization.
  • Thermo Scientific Chemicals: highlights its role as a "biochemical solubilizing agent" used for protein extraction, particularly membrane proteins.

Applications in Cell Culture Studies

Sodium cholate hydrate's water solubility and mild detergent properties make it useful in cell culture research. Scientists can utilize it to investigate the effects of various substances on cultured cells. For instance, sodium cholate hydrate can be used to deliver drugs or other molecules encapsulated in liposomes (fatty spheres) into cells [3].

This information can be found on the Sigma-Aldrich: product page, mentioning its applications extending to investigating the effects of various substances on cell cultures.

Other Research Applications

Beyond protein extraction and cell culture studies, sodium cholate hydrate finds use in other areas of scientific research. Here are some examples:

  • Studies on bile salt interactions: As a derivative of cholic acid, a major human bile acid, sodium cholate hydrate can be employed to study how bile salts interact with other molecules and their role in digestion [5].
  • Drug delivery research: Sodium cholate hydrate might play a role in formulating strategies for delivering drugs through the skin (dermal delivery) [3].

Sodium cholate hydrate is a salt formed by the combination of cholic acid, a primary bile acid found in human bile, and sodium hydroxide. It acts as a non-denaturing detergent, meaning it disrupts cell membranes and solubilizes proteins without altering their structure []. This property makes it invaluable for extracting and purifying membrane proteins, which are essential components of cellular function but often difficult to isolate due to their hydrophobic nature [].


Molecular Structure Analysis

Sodium cholate hydrate possesses a complex molecular structure with several key features. It consists of a steroid backbone (cholic acid) with four hydroxyl groups (-OH) attached at specific positions. These hydroxyl groups contribute to its water solubility, allowing it to interact with both hydrophilic and hydrophobic regions of proteins []. Additionally, the presence of a carboxylate group (COO-) on the steroid backbone provides a negatively charged end to the molecule, classifying it as anionic detergent [].


Chemical Reactions Analysis

Sodium cholate hydrate readily undergoes a dissociation reaction in water, forming sodium ions (Na+) and cholate ions (C24H39O5-) according to the following equation []:

NaC24H40O5•xH2O (s) → Na+ (aq) + C24H39O5- (aq) + xH2O (l)


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: Decomposes above 300°C [].
  • Boiling Point: Not applicable (decomposes before boiling).
  • Solubility: Highly soluble in water (1.5 g/mL at 25°C) []. Insoluble in most organic solvents.
  • Stability: Hygroscopic (absorbs moisture from the air) []. Incompatible with strong acids [].

The primary mechanism of action of sodium cholate hydrate lies in its detergent properties. Its amphipathic nature, with both hydrophilic and hydrophobic regions, allows it to interact with cell membranes. The hydrophobic portion interacts with the fatty acid tails of membrane phospholipids, while the hydrophilic portion interacts with the aqueous environment. This disrupts the membrane structure and facilitates the solubilization of membrane proteins, allowing them to be extracted and purified for further study [].

Dates

Modify: 2023-08-16

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